ALDH3A1 is a member of the aldehyde dehydrogenase superfamily, which are NAD(P)+-dependent enzymes that oxidize a variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids [1] [2].
| Feature | Description |
|---|---|
| Primary Function | Detoxification of reactive aldehydes, including lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE) [3] [4]. |
| Key Tissues | Cornea, lung, stomach, esophagus, and skin—often tissues exposed to environmental stress [5] [2] [4]. |
| Role in Cancer | Implicated in chemoresistance, protection from oxidative stress, and poor prognosis in certain cancers (e.g., NSCLC) [6]. It can confer resistance to chemotherapeutic agents like temozolomide [7]. |
| Catalytic Mechanism | Involves a nucleophilic attack on the aldehyde substrate by Cys243, leading to oxidation via NAD(P)+ [2] [8]. |
Inhibition of ALDH3A1 typically aims to disrupt its protective functions, primarily through the following interconnected mechanisms:
The most direct mechanism is the blockade of the enzyme's active site, preventing the metabolism of toxic aldehydes.
ALDH3A1 plays a key role in managing oxidative stress. Its inhibition disrupts the cellular redox balance.
In cancer cells, ALDH3A1 is a key mediator of chemoresistance. Its inhibition can re-sensitize tumors to treatment.
The following diagram illustrates how these pathways interconnect to promote cell death, particularly in a cancer context.
This diagram shows how ALDH3A1 inhibition triggers multiple pro-death pathways.
To evaluate the effects of an ALDH3A1 inhibitor, researchers use a combination of biochemical, cellular, and molecular assays. The table below summarizes key methodologies cited in the literature.
| Assay / Protocol | Key Details & Procedure | Purpose / Readout |
|---|---|---|
| Cell Viability Assay | Use of MTT or CellTiter Blue. Cells treated with inhibitor ± chemo agent (e.g., TMZ). Measure absorbance/fluorescence [5] [7]. | Quantify cytotoxicity and synergistic effects (e.g., using Combination Index) [7]. |
| ALDH Enzymatic Activity Assay | Monitor NAD(P)H production at 340nm. Cell lysates + substrate (e.g., benzaldehyde) + NAD(P)+ cofactor. Measure rate of NAD(P)H formation [5]. | Directly measure the compound's effect on ALDH3A1 catalytic function. |
| Immunoblotting (Western Blot) | Detect protein levels. Use antibodies for γH2AX (DNA damage), 4-HNE-adducts, ALDH3A1, stemness markers (SOX2, Nestin) [5] [6] [7]. | Confirm target engagement, oxidative damage, DNA damage, and stemness reduction. |
| Clonogenic Assay | Treat cells, then plate at low density. Allow colonies to form over 1-3 weeks. Stain and count [7]. | Measure long-term reproductive cell death and clonogenic potential post-inhibition. |
While the core mechanisms are established, several advanced areas are emerging:
The search results provide a solid foundation for understanding the ALDH3A1 protein, which is crucial context for any inhibitor study.
| Aspect | Description |
|---|---|
| Protein Function | NAD(P)+-dependent enzyme that oxidizes toxic aldehydes (e.g., from lipid peroxidation) to carboxylic acids [1] [2]. |
| Biological Role | Multifunctional; involved in cellular defense against oxidative stress, cell cycle regulation, and DNA damage response [1] [3] [4]. Implicated in cancer stem-cell properties and chemoresistance in various cancers, including non-small cell lung cancer (NSCLC) [5] [6]. |
| Overall Structure | Homodimeric protein [2]. |
| Catalytic Domain | Contains a Rossmann fold for binding the NAD(P)+ cofactor [2]. |
| Active Site Residues | The catalytic cysteine is Cys243 (also noted as Cys244 in some sources due to sequence numbering) [7] [8] [2]. The catalytic glutamate is Glu209 [7]. |
| Substrate-Binding Site | A tunnel formed at the interface of the catalytic and cofactor-binding domains [7]. |
Research into ALDH3A1 inhibitors is active, with studies exploring various strategies. One approach used a peptide phage display library to identify a peptide inhibitor (P1) that binds to the protein surface and inhibits its enzymatic activity [7]. Another study reported the discovery of a novel class of covalent inhibitors that target the active site cysteine (Cys243) [9] [8].
The methodologies used in these related studies can serve as a protocol guide for determining how an inhibitor binds to ALDH3A1.
| Method Category | Specific Techniques | Key Application in Binding Site Analysis |
|---|---|---|
| Structural Biology | X-Ray Crystallography [9] | Determining the 3D atomic structure of the protein-inhibitor complex to visualize the precise binding interactions. |
| Biochemical Assays | Enzymatic Activity Assays [7] [8] | Measuring changes in enzyme kinetics (e.g., Km, Vmax) to infer binding and mechanism of inhibition. |
| Mass Spectrometry [10] | Confirming covalent modification of the target protein by an inhibitor. | |
| Biophysical & Computational Methods | Molecular Dynamics (MD) Simulations [10] | Studying the stability and dynamics of the protein-ligand complex over time. |
| Thermal Shift Assays (CETSA) [10] | Assessing target engagement by the inhibitor within a cellular context. | |
| Consensus Docking & Virtual Screening [10] | computationally predicting the binding pose and affinity of an inhibitor. |
The following diagram outlines a general workflow for characterizing an inhibitor's binding site, integrating the methods listed above:
Since "ALDH3A1-IN-3" is not specifically detailed in the public literature, here are suggestions for your next steps:
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily, which comprises 19 NAD(P)+-dependent enzymes responsible for oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids. ALDH3A1 functions as a homodimeric cytoplasmic protein that demonstrates particular affinity for medium-chain aliphatic and aromatic aldehydes, including toxic lipid peroxidation products such as 4-hydroxynonenal (4-HNE) and aldehydes generated through oxidative stress [1] [2]. Unlike other ALDH family members, ALDH3A1 is characterized by its constitutive high expression in tissues with significant environmental exposure and antioxidant requirements, including the cornea, stomach, lung, skin, and urinary bladder [1] [2]. In the human cornea, ALDH3A1 accounts for an remarkable 5-50% of total water-soluble proteins, earning it the classification as a corneal crystallin with potential structural functions beyond its enzymatic activity [1] [3].
The ALDH3A1 gene produces a protein that operates as a multifunctional enzyme with both catalytic and non-catalytic properties. Structurally, ALDH3A1 features a distinctive substrate-binding cavity characterized by more aliphatic and polar amino acids compared to other ALDH isoforms like ALDH2, explaining its substrate preferences and activation profiles [4]. Beyond its fundamental role in aldehyde detoxification, emerging research has revealed ALDH3A1's involvement in critical cellular processes including cell cycle regulation, DNA damage response, oxidative stress resistance, and energy metabolism reprogramming [1] [5] [2]. These diverse functions have positioned ALDH3A1 as a significant player in human pathophysiology, particularly in cancer and increasingly in neurodegenerative conditions where oxidative stress and aldehyde accumulation are hallmark features.
ALDH3A1 plays a pivotal role in cancer metabolic reprogramming, a hallmark of tumor progression that enables cancer cells to meet their heightened bioenergetic and biosynthetic demands. In gastric cancer, ALDH3A1 contributes significantly to ATP generation through fatty acid oxidation [6]. The mechanism involves lipid peroxidation by reactive oxygen species (ROS) leading to spontaneous production of 4-hydroxynonenal (4-HNE), which ALDH3A1 then converts to fatty acids with concomitant NADH production. This process fuels further fatty acid oxidation through the mitochondrial electron transport chain. Inhibition of ALDH3A1 via siRNA-mediated knockdown substantially reduces ATP production in gastric cancer cells, ultimately inducing apoptosis [6]. This positions ALDH3A1 as a crucial metabolic dependency in certain cancer types.
In non-small cell lung cancer (NSCLC), ALDH3A1 expression is induced under hypoxic conditions (1% O2) and promotes a shift toward glycolytic metabolism – the Warburg effect – while suppressing oxidative phosphorylation [5]. Mechanistically, ALDH3A1 enhances glycolysis and promotes proliferation through activation of the HIF-1α/LDHA pathway. This metabolic reprogramming creates a favorable environment for tumor growth and progression. The significance of this pathway is demonstrated by the correlation between high ALDH3A1 expression and poor prognosis in NSCLC patients, particularly those with advanced disease [5].
Table 1: ALDH3A1-Mediated Metabolic Reprogramming in Cancer Types
| Cancer Type | Metabolic Role | Key Mechanisms | Functional Consequences |
|---|---|---|---|
| Gastric Cancer | Fatty acid oxidation | Converts 4-HNE to fatty acids with NADH production | Sustains ATP generation via oxidative phosphorylation [6] |
| Non-Small Cell Lung Cancer | Glycolytic switch | Activates HIF-1α/LDHA pathway | Promotes Warburg effect, proliferation, chemoresistance [5] |
| Pan-Cancer | Redox homeostasis | Detoxifies lipid peroxidation products | Maintains ROS balance, supports survival under stress [1] [2] |
ALDH3A1 significantly contributes to chemotherapy and radiation resistance through multiple mechanisms that protect cancer cells from treatment-induced damage. The enzyme confers resistance by detoxifying reactive aldehydes generated by chemotherapeutic agents and oxidative stress, while also modulating DNA damage response pathways [1] [2]. In lung cancer models, ALDH3A1 expression reduces the formation of γ-H2AX foci (a marker of DNA double-strand breaks) and enhances levels of total and phospho-(Ser15) p53 following treatment with genotoxic agents like etoposide and oxidative stressors like H₂O₂ [1]. This indicates ALDH3A1's role in enhancing the cellular DNA repair capacity following genotoxic insults.
The cytoprotective functions of ALDH3A1 extend beyond mere detoxification to include regulation of cell cycle progression and apoptosis. Expression of ALDH3A1 in human corneal epithelial cells induces G2/M phase sequestration and is associated with reduced proliferation, decreased plating efficiency, and altered expression of cell cycle regulators such as CDK3 and p57 [1]. Under stress conditions, ALDH3A1-expressing cells demonstrate significantly lower apoptosis rates following treatment with H₂O₂ or etoposide, suggesting broad protective functions against both oxidative and genotoxic stressors [1]. Furthermore, exosomes carrying ALDH3A1 from irradiated lung cancer cells have been shown to enhance recipient cell motility by accelerating glycolysis, indicating a paracrine mechanism for therapy resistance [5].
The antioxidant properties of ALDH3A1 represent a fundamental mechanism supporting its role in cancer cell survival and therapy resistance. ALDH3A1 provides comprehensive protection against various oxidative stressors with different mechanisms of action, including H₂O₂, tert-butyl peroxide, and menadione [2]. This protection extends beyond the detoxification function to include chaperone-like activity that prevents protein aggregation under stress conditions [1]. The enzyme's capacity to metabolize toxic α,β-unsaturated aldehydes like 4-HNE – which would otherwise form protein adducts and promote cellular dysfunction – is particularly relevant in the context of chemotherapy and radiotherapy, both of which generate significant oxidative stress.
The multifaceted cytoprotective role of ALDH3A1 is further evidenced by its subcellular localization. While primarily considered a cytosolic protein, ALDH3A1 has been identified in the nucleus of corneal epithelial cells, suggesting potential nuclear functions related to genome protection against oxidative DNA damage [2]. This nuclear localization, combined with its effects on DNA damage response, positions ALDH3A1 as a comprehensive defense system against various forms of cellular stress in cancer cells. The consistent finding that ALDH3A1 expression is associated with poor prognosis across multiple cancer types underscores the clinical significance of its oxidative stress management capabilities [5] [3].
While the role of ALDH3A1 in cancer is well-documented, its involvement in neurodegenerative processes remains less characterized, with evidence primarily emerging from indirect associations and mechanistic parallels. The primary theoretical foundation for ALDH3A1's potential role in neurodegeneration stems from the crucial importance of aldehyde detoxification in maintaining neuronal health. Aldehydes generated through lipid peroxidation, particularly 4-HNE, are widely implicated in neurodegenerative pathogenesis due to their ability to form protein adducts that disrupt cellular functions and promote oxidative damage [3]. Given ALDH3A1's efficiency in metabolizing 4-HNE and similar toxic aldehydes, its deficiency or impaired function could theoretically contribute to the accumulation of damaging aldehydes in neuronal tissues.
Although direct research on ALDH3A1 in neurodegeneration is limited, studies of other ALDH family members provide compelling mechanistic parallels. ALDH2 dysfunction, for instance, has been strongly linked to neurodegenerative conditions, highlighting the broader significance of aldehyde metabolism in neuronal viability [3]. Additionally, research has demonstrated that ALDH3A1 expression protects cells against oxidative stress-induced apoptosis – a key pathway in neuronal cell death – by modulating DNA damage response and reducing caspase activation [1] [2]. These mechanisms are highly relevant to neurodegenerative pathologies where oxidative stress and impaired DNA repair are prominent features.
The neuroprotective potential of ALDH3A1 activation represents a promising but underinvestigated therapeutic avenue. The established role of ALDH3A1 in managing oxidative stress and DNA damage could theoretically be harnessed to protect neuronal populations vulnerable to degenerative processes. However, current Alzheimer's disease drug development pipelines show no specific targeting of ALDH3A1 among the 138 drugs in clinical trials, which instead focus on amyloid, tau, inflammation, and other pathways [7]. This highlights a significant translational gap between the mechanistic potential of ALDH3A1 in neuroprotection and current therapeutic development efforts.
Future research directions should prioritize clarifying the expression patterns of ALDH3A1 in neuronal tissues under both physiological and pathological conditions, establishing whether the protein plays meaningful roles in the central nervous system beyond its known functions in peripheral tissues. Additionally, studies examining the relationship between ALDH3A1 genetic variants and neurodegenerative disease susceptibility could provide valuable insights into its potential contributions to pathogenesis. The development of selective ALDH3A1 modulators that can cross the blood-brain barrier would represent a critical tool for both investigative and potential therapeutic applications in neurodegenerative contexts.
The diagram below illustrates the central role of ALDH3A1 in cancer progression, highlighting key mechanisms and pathways:
ALDH3A1 promotes cancer through metabolic and survival pathways.
The development of selective ALDH3A1 inhibitors represents an active area of investigation in cancer therapeutics, though it has proven challenging due to structural conservation within the ALDH family. Current approaches have yielded several promising compounds with varying degrees of selectivity and efficacy. MCI-INI-3 has been identified as a selective competitive inhibitor of human ALDH1A3 that demonstrates poor inhibitory activity against the ALDH1A1 isoform [8]. In glioblastoma stem-like cells (GSCs), MCI-INI-3 was shown to bind ALDH1A3 as its primary target, establishing ALDH1A3 inhibition as a potential therapeutic strategy for mesenchymal-type GSCs [8]. Additionally, imidazopyridine derivatives such as GA11 and NR6 have demonstrated nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells while maintaining selectivity for ALDH1A3 over ALDH1A1 and ALDH1A2 [8].
The therapeutic potential of ALDH3A1 inhibition extends beyond direct cytotoxicity to include chemo-sensitization strategies. Research has demonstrated that dual disruption of ALDH1A1 and ALDH3A1 promotes functional changes in the glutathione redox system and enhances chemosensitivity in non-small cell lung cancer [9]. Similarly, the combination of pan-ALDH inhibitor gossypol with mitochondrial complex I inhibitor phenformin has shown significant therapeutic effects in preclinical gastric cancer models by simultaneously targeting multiple energy production pathways [6]. These combination approaches leverage the concept that ALDH3A1 inhibition can disrupt metabolic adaptations that cancer cells depend on for survival under treatment stress.
Table 2: ALDH3A1 Targeting Strategies and Therapeutic Agents
| Therapeutic Approach | Agent/Strategy | Mechanism | Current Status |
|---|---|---|---|
| Selective Inhibition | MCI-INI-3 | Competitive inhibitor of ALDH1A3 | Preclinical validation in GSCs [8] |
| Selective Inhibition | Imidazopyridine derivatives (GA11, NR6) | Selective ALDH1A3 inhibition | Nanomolar-picomolar efficacy in GSCs [8] |
| Pan-ALDH Inhibition | Gossypol | Broad ALDH inhibition | Preclinical combination therapy [6] |
| Metabolic Combination | Gossypol + Phenformin | ALDH + mitochondrial complex I inhibition | Synergistic effect in gastric cancer models [6] |
| Natural Product Targeting | β-elemene | Downregulates ALDH3A1 expression | Inhibits glycolysis in NSCLC [5] |
While inhibition strategies dominate cancer therapeutic approaches, activation of ALDH3A1 may have therapeutic value in specific contexts, particularly where enhanced aldehyde clearance is desirable. Research has identified Alda-89 (safrole) as a small molecule that enables ALDH3A1 to metabolize acetaldehyde – a substrate it normally processes poorly – by reducing the enzyme's Km for acetaldehyde and increasing its Vmax [4]. This innovative approach of pharmacologically recruiting ALDH3A1 to compensate for deficient aldehyde metabolism represents a novel therapeutic paradigm with potential applications beyond oncology, including conditions characterized by toxic aldehyde accumulation.
The context-dependent nature of ALDH3A1 targeting requires careful consideration of tumor type and metabolic dependencies. For instance, in gastric cancers reliant on ALDH3A1-mediated fatty acid oxidation for energy production, inhibition strategies would be appropriate [6]. Conversely, in neurodegenerative conditions where enhanced clearance of toxic aldehydes might protect neuronal populations, activation strategies could theoretically prove beneficial. This dichotomy highlights the importance of comprehensive biomarker development to identify which pathological contexts are most likely to respond to ALDH3A1-directed therapies. Current challenges include the development of isoform-selective compounds that can specifically modulate ALDH3A1 without affecting other ALDH family members with critical physiological functions.
The investigation of ALDH3A1 function employs a diverse set of experimental methodologies designed to elucidate its roles in cellular protection, metabolism, and pathogenesis. Standard approaches include ALDEFLUOR assays to measure ALDH enzymatic activity in live cells, though it is important to note that this method detects multiple ALDH isoforms and requires validation of isoform-specific contributions [10]. For DNA damage assessment, researchers commonly monitor γ-H2AX foci formation through immunofluorescence, as ALDH3A1 expression has been shown to reduce foci formation following genotoxic stress, indicating enhanced DNA repair capacity [1]. Additional functional assays include seahorse extracellular flux analysis to measure oxidative phosphorylation and glycolysis in ALDH3A1-expressing cells, colony formation assays to assess clonogenic survival after treatment with cytotoxic agents, and flow cytometric analysis of cell cycle distribution to detect ALDH3A1-mediated changes in proliferation and cell cycle progression [1] [6] [5].
For metabolic studies, key methodologies include fatty acid oxidation assays that measure oxygen consumption rate (OCR) in response to fatty acid substrates like linoleic acid-BSA or oleic acid-BSA [6]. These assays typically employ mitochondrial inhibitors including oligomycin (ATP synthase inhibitor), FCCP (chemical uncoupler), and rotenone/antimycin A (electron transport inhibitors) to dissect specific metabolic parameters. To evaluate reactive oxygen species and oxidative stress responses, researchers commonly use H₂DCFDA staining for general ROS detection, 4-HNE-protein adduct immunofluorescence to assess lipid peroxidation-derived aldehyde damage, and TMRE staining to measure mitochondrial membrane potential [6] [2]. Apoptosis assays typically employ Annexin V/propidium iodide staining followed by flow cytometry, with studies consistently showing reduced apoptosis in ALDH3A1-expressing cells under stress conditions [1] [2].
The functional characterization of ALDH3A1 requires methods for controlled modulation of its expression in cellular models. The most common approach involves stable transfection of expression vectors containing the ALDH3A1 coding sequence to generate isogenic cell line pairs that differ primarily in ALDH3A1 expression levels [1] [2]. This method was used to establish HCE-2 (human corneal epithelial) cell lines stably expressing ALDH3A1, enabling comparative studies of the protein's protective functions. Complementary siRNA-mediated knockdown approaches allow for transient reduction of ALDH3A1 expression, with studies demonstrating that ALDH3A1 siRNA treatment significantly reduces ATP production in gastric cancer cells and sensitizes them to apoptosis [6]. For in vivo validation, xenograft mouse models implanted with ALDH3A1-modified cancer cell lines provide systems for evaluating the therapeutic potential of ALDH3A1 targeting, including assessment of tumor growth, metabolic profiling, and response to therapeutic interventions [6] [5].
Additional technical approaches include quantitative PCR analysis of ALDH3A1 and related pathway genes (ZEB1, CDK3, p57, E-cadherin), immunoblot analysis of ALDH3A1 protein expression and signaling pathway modulation, and immunofluorescence/immunohistochemical staining to determine subcellular localization and tissue distribution [1] [5]. For drug discovery applications, virtual screening of compound libraries using structural models of ALDH3A1 has emerged as a valuable approach for identifying novel inhibitors, followed by molecular dynamics simulations to validate binding stability and mechanism [8]. The integration of these complementary methodological approaches provides a comprehensive toolkit for elucidating ALDH3A1's diverse functions in pathophysiology and its potential as a therapeutic target.
ALDH3A1 represents a multifunctional protein with significant roles in cancer pathogenesis through its regulation of metabolism, oxidative stress response, and therapy resistance. The enzyme's involvement in fatty acid oxidation in gastric cancer and glycolytic reprogramming in NSCLC highlights its context-dependent functions in promoting tumor survival and progression [6] [5]. The association between ALDH3A1 expression and poor prognosis across multiple cancer types underscores its clinical relevance as a biomarker and potential therapeutic target [5] [3]. While evidence for ALDH3A1's role in neurodegeneration remains limited, its established functions in oxidative stress management and cellular protection suggest potential relevance to neurodegenerative mechanisms that warrants further investigation.
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical detoxifying enzyme that plays a multifaceted role in cancer stem cell (CSC) maintenance and therapeutic resistance. As a member of the aldehyde dehydrogenase superfamily, ALDH3A1 catalyzes the NADP+-dependent oxidation of various endogenous and exogenous aldehydes to their corresponding carboxylic acids, thereby protecting cells from aldehyde-induced cytotoxicity. This cytosolic enzyme is particularly significant in the context of CSCs—a small subpopulation within tumors that possess self-renewal capacity, differentiation potential, and enhanced resistance to conventional therapies. ALDH3A1 is notably abundant in several tissue types, including corneal epithelium, where it constitutes 10-40% of total water-soluble proteins and provides protection against oxidative stress-induced damage [1].
In cancer biology, ALDH3A1 has emerged as a key functional marker and protective agent for CSCs across various malignancies. The enzyme is implicated in several pro-tumorigenic processes, including reactive oxygen species (ROS) detoxification, retinoic acid metabolism, and chemotherapy resistance. Through its catalytic activity, ALDH3A1 metabolizes toxic aldehydes generated during oxidative stress and chemotherapy, such as 4-hydroxy-2-nonenal (4-HNE)—a highly cytotoxic lipid peroxidation product that would otherwise form protein adducts and trigger apoptotic signaling cascades [1]. This protective function becomes particularly crucial in CSCs, which rely on enhanced ALDH3A1 expression to survive therapeutic insults and drive tumor recurrence. Evidence suggests that ALDH3A1 expression is enriched in therapy-resistant cell populations and contributes to the maintenance of stem-like properties, positioning it as a promising therapeutic target in oncology [2] [3] [4].
The inhibition of ALDH3A1 impacts cancer stem cells through multiple interconnected biological mechanisms that collectively disrupt CSC maintenance and survival:
Oxidative Stress Amplification: ALDH3A1 inhibition profoundly sensitizes CSCs to oxidative stress by impairing the detoxification of reactive aldehydes. Under normal conditions, ALDH3A1 provides cytoprotection by metabolizing lipid peroxidation-derived aldehydes like 4-HNE, which would otherwise form cytotoxic protein adducts and trigger apoptosis. When ALDH3A1 is inhibited, this protective mechanism is compromised, leading to accumulation of 4-HNE and subsequent induction of oxidative cell death. Research demonstrates that ALDH3A1 overexpression protects corneal keratocytes from 4-HNE-induced cytotoxicity, while inhibition would logically produce the opposite effect in CSCs [1]. This mechanism is particularly relevant in the context of chemotherapy and radiotherapy, which generate significant oxidative stress that ALDH-high CSCs are normally equipped to withstand.
Chemotherapy Sensitization: ALDH3A1 inhibition reverses chemoresistance in multiple cancer types. In head and neck squamous cell carcinoma (HNSCC), ALDH3A1 expression increases significantly following cisplatin treatment, and its inhibition with a novel small molecule inhibitor (Aldi-6) markedly enhances cisplatin sensitivity [4]. The proposed mechanism involves disrupted detoxification of aldehydic chemotherapeutic byproducts, leading to enhanced DNA damage and apoptosis. Combination therapy with ALDH3A1 inhibitors and conventional chemotherapeutics results in more pronounced reduction of cell viability and tumor burden compared to monotherapy approaches, suggesting that ALDH3A1 inhibition eliminates the protective advantage of CSCs during chemical insult [4].
Stemness Pathway Disruption: ALDH3A1 interacts with critical stemness maintenance pathways, including retinoic acid signaling, which regulates cellular differentiation programs. While ALDH1A1 and ALDH1A3 are more directly implicated in retinoic acid synthesis, ALDH3A1 contributes to the overall ALDH-mediated maintenance of undifferentiated states in CSCs [2] [3]. Inhibition of ALDH3A1 may indirectly influence these differentiation pathways, potentially promoting CSC differentiation and reducing self-renewal capacity. Additionally, evidence suggests crosstalk between ALDH3A1 and key stem cell transcription factors like Nanog, Oct-4, and Sox2, which are often enriched in ALDH-high CSC populations [5].
Table 1: Functional Effects of ALDH3A1 Inhibition on Cancer Stem Cells
| Functional Aspect | Effect of Inhibition | Experimental Evidence | Significance |
|---|---|---|---|
| Self-Renewal Capacity | Reduced sphere formation | Decreased number and size of tumorspheres in HNSCC and other models [4] | Limits long-term tumor propagation |
| Chemoresistance | Enhanced sensitivity to cisplatin | 2-7 fold increase in cisplatin efficacy in HNSCC models [4] | Overcomes major therapeutic barrier |
| Tumorigenicity | Reduced tumor initiation | Requires in vivo validation | Impacts cancer recurrence potential |
| Metastatic Potential | Impaired invasion | Reduced invasion in transwell assays [6] | Limits disease progression |
| CSC Survival | Increased apoptosis | Elevated caspase activation under oxidative stress [1] | Directly eliminates resistant cells |
The functional outcomes of ALDH3A1 inhibition collectively target the fundamental properties that make CSCs particularly dangerous in oncology. The reduction in self-renewal capacity directly impacts the ability of CSCs to propagate tumors over time, while the sensitization to chemotherapy addresses the clinical challenge of treatment resistance. The impairment of invasive potential suggests that ALDH3A1 inhibition may not only reduce primary tumor persistence but also limit metastatic spread—a critical aspect of cancer mortality. Importantly, these effects appear to be selective for ALDH3A1-expressing cells, potentially sparing normal tissues with lower dependence on this enzyme for cytoprotection, though comprehensive toxicity studies are needed to confirm this therapeutic window [4].
The evaluation of ALDH3A1 inhibition begins with robust methods to measure enzyme activity and expression in cellular models:
ALDEFLUOR Assay: This flow cytometry-based technique represents the gold standard for detecting functional ALDH activity in live cells. The assay utilizes BODIPY-aminoacetaldehyde (BAAA), a fluorescent substrate that is converted to BODIPY-aminoacetate (BAA) by intracellular ALDH enzymes. Cells are incubated with the ALDEFLUOR reagent for 45-60 minutes at 37°C, with a specific ALDH inhibitor (diethylaminobenzaldehyde, DEAB) used as a negative control to establish baseline fluorescence. The fluorescence intensity directly correlates with ALDH activity, allowing for identification and sorting of ALDH-high and ALDH-low populations. For prostate cell lines, optimal ALDEFLUOR concentrations range from 0.1-0.5 μM, while primary cells typically require 1 μM [7]. This method is particularly valuable for assessing the functional consequences of ALDH3A1 inhibition on overall ALDH activity in CSCs.
Western Blot Analysis: To specifically quantify ALDH3A1 protein expression, western blotting provides a complementary approach. Cells are lysed using RIPA buffer supplemented with protease inhibitors, and protein concentrations are determined via BCA assay. Following SDS-PAGE separation and transfer to PVDF membranes, ALDH3A1 is detected using isoform-specific monoclonal antibodies. The band intensity is quantified relative to loading controls (e.g., β-actin or GAPDH), allowing for precise measurement of ALDH3A1 expression changes following inhibitor treatment. This technique confirmed ALDH3A1 upregulation in HNSCC cells after cisplatin exposure and validated knockdown efficiency in mechanistic studies [4].
Immunofluorescence Staining: For spatial localization of ALDH3A1 within cells and tissues, immunofluorescence microscopy offers valuable insights. Cells grown on chamber slides or tissue cryosections are fixed with paraformaldehyde, permeabilized with Triton X-100, and incubated with anti-ALDH3A1 antibodies followed by fluorophore-conjugated secondary antibodies. ALDH3A1 has been specifically localized to both epithelial and stromal layers of normal human cornea, suggesting tissue-specific distribution patterns that may influence inhibitor accessibility [1].
Table 2: Key Functional Assays for Evaluating ALDH3A1 Inhibition Effects
| Assay Type | Methodological Approach | Key Parameters Measured | Interpretation of ALDH3A1 Inhibition |
|---|---|---|---|
| Clonogenic Survival | Cells plated at low density, colonies stained and counted after 7-14 days | Colony number and size | Reduced colony formation indicates diminished self-renewal |
| Tumorsphere Formation | Culture in low-attachment plates with serum-free media supplemented with growth factors | Number and diameter of spheres after 5-7 days | Decreased sphere formation reflects impaired stemness |
| Invasion/Migration Assays | Transwell chambers with Matrigel coating, 12-24 hour incubation | Number of cells invading through membrane | Reduced invasion suggests impaired metastatic potential |
| Chemosensitivity Assays | Co-treatment with ALDH3A1 inhibitors and chemotherapeutics, MTT/Alamar Blue viability readout | IC50 values, combination indices | Synergistic reduction in viability indicates chemosensitization |
| In Vivo Tumorigenesis | Limiting dilution transplantation of inhibitor-treated CSCs into immunodeficient mice | Tumor incidence, growth kinetics, latency period | Reduced tumor initiation confirms targeting of CSCs |
The integration of these analytical and functional approaches provides a comprehensive assessment of ALDH3A1 inhibition efficacy and consequences. The ALDEFLUOR assay serves as a direct measure of enzymatic inhibition, while western blotting and immunofluorescence confirm target engagement at the molecular level. The functional assays then translate this engagement into meaningful biological outcomes, from reduced clonogenic potential to impaired tumor initiation capacity. Together, this multi-faceted experimental pipeline enables rigorous evaluation of ALDH3A1 as a therapeutic target and validation of potential inhibitors for clinical development [4] [7].
The development of selective ALDH3A1 inhibitors has gained significant momentum in recent years, with several promising compounds emerging from drug discovery efforts:
Aldi-6: This novel small molecule inhibitor has demonstrated remarkable efficacy in sensitizing head and neck squamous cell carcinoma to cisplatin treatment. In preclinical models, Aldi-6 treatment alone reduced cell viability, while combination with cisplatin produced a synergistic effect more pronounced than either agent alone. The compound specifically targets ALDH3A1 among ALDH isoforms, minimizing off-target effects on related enzymes. In vivo administration of Aldi-6 significantly reduced tumor burden in HNSCC xenograft models, establishing proof-of-concept for ALDH3A1 inhibition as a viable therapeutic strategy [4]. The molecular structure and exact binding mechanism of Aldi-6 remain proprietary, but its efficacy highlights the therapeutic potential of selective ALDH3A1 targeting.
Nifuroxazide: Originally developed as an antidiarrheal agent, nifuroxazide has been repurposed as an ALDH1 suicide inhibitor with activity against ALDH3A1. In melanoma models, treatment with nifuroxazide delayed or prevented the emergence of BRAF inhibitor-resistant relapse by targeting the ALDH-high subpopulation that typically survives initial therapy. This approach effectively blocks the development of therapy-resistant recurrence, a major clinical challenge in melanoma management. The compound's established safety profile potentially facilitates its rapid repurposing for oncology indications [8].
Disulfiram/Copper Complex: While primarily targeting ALDH1A1, the disulfiram/copper (DSF/Cu) complex demonstrates cross-reactivity with ALDH3A1 at higher concentrations. This approved alcoholism treatment inhibits ALDH activity through covalent modification of active site cysteine residues, effectively sensitizing CSCs to conventional therapies. In non-small cell lung cancer models, DSF/Cu treatment significantly reduced the ALDH-positive population and inhibited tumor recurrence in xenograft models [5]. The clinical translation of DSF/Cu for oncology applications is complicated by its broad reactivity profile and requirement for copper co-administration, but its established safety record supports continued investigation.
Despite promising preclinical results, the development of clinically viable ALDH3A1 inhibitors faces several significant challenges:
Isoform Selectivity: The high structural homology among ALDH isoforms presents a major obstacle for selective ALDH3A1 inhibition. The active site conservation, particularly around the cysteine and glutamate residues critical for catalytic activity, makes the development of isoform-specific inhibitors exceptionally difficult. Non-selective ALDH inhibition produces dose-limiting toxicities, as demonstrated by disulfiram's side effect profile. Current efforts employ structure-based drug design leveraging X-ray crystallography data and computational modeling to identify subtle structural differences between isoform active sites that can be exploited for selectivity [9].
Compensatory Mechanisms: Cancer cells often exhibit functional redundancy across ALDH isoforms and other detoxification systems. When ALDH3A1 is inhibited, overexpression of ALDH1A1, ALDH1A3, or other ALDH family members may compensate to maintain cellular protection. This adaptive response potentially limits the efficacy of single-agent ALDH3A1 inhibition and supports the rationale for pan-ALDH inhibition or combination approaches targeting multiple resistance mechanisms simultaneously [2] [3].
Biomarker Identification: The heterogeneous expression of ALDH3A1 across and within tumor types necessitates the development of predictive biomarkers to identify patients most likely to benefit from ALDH3A1-targeted therapies. Current candidate biomarkers include ALDH3A1 mRNA expression, ALDEFLUOR activity, and protein levels by immunohistochemistry, but standardized clinical cutoff values have not been established. The integration of these biomarkers into patient selection strategies will be essential for clinical trial success [3].
The following diagram illustrates the central role of ALDH3A1 in key cellular pathways that maintain cancer stem cell function and promote therapy resistance:
Diagram 1: ALDH3A1 in Cancer Stem Cell Pathways - This diagram illustrates the central protective role of ALDH3A1 in detoxifying lipid peroxidation-derived aldehydes like 4-HNE, maintaining chemoresistance, and promoting CSC survival. Inhibition redirects the pathway toward apoptosis.
The diagram highlights how ALDH3A1 mediates crucial cytoprotective functions in CSCs by detoxifying lipid peroxidation products generated during oxidative stress. Under normal conditions, ALDH3A1 converts toxic aldehydes like 4-HNE to non-toxic carboxylic acids, preventing the formation of protein adducts that would trigger apoptosis. This detoxification capacity contributes significantly to chemotherapy resistance, as many chemotherapeutic agents kill cells partly through induction of oxidative stress and lipid peroxidation. When ALDH3A1 is inhibited, this protective pathway is disrupted, forcing cells toward apoptotic death. This mechanism explains why ALDH3A1-high CSCs typically survive conventional therapies and why their elimination through ALDH3A1 inhibition can prevent tumor recurrence [1] [4].
The evaluation of ALDH3A1 inhibitors requires a systematic approach spanning from in vitro validation to in vivo efficacy assessment:
Diagram 2: Experimental Workflow for ALDH3A1 Inhibition Studies - This flowchart outlines the key methodological stages in evaluating ALDH3A1 inhibitors, from initial screening through in vivo validation.
The experimental workflow begins with compound identification through virtual screening or high-throughput approaches, as demonstrated in the discovery of ALDH1A3 inhibitor VS1 through screening of 4 million compounds [9]. Following identification, candidates progress through systematic validation stages: initial in vitro assessment confirms target engagement and enzymatic inhibition; functional characterization evaluates biological consequences on CSC properties; and in vivo testing establishes efficacy in physiologically relevant models. At each stage, specific assays provide complementary information—ALDEFLUOR assesses functional enzyme inhibition, tumorsphere formation evaluates stemness maintenance, and xenograft models measure tumor initiation capacity. This comprehensive approach ensures that only compounds with favorable activity, selectivity, and in vivo efficacy advance toward clinical development [9] [4] [7].
The inhibition of ALDH3A1 represents a promising therapeutic strategy for targeting the therapy-resistant cancer stem cell populations that drive tumor recurrence and metastasis. Through its central role in detoxifying lipid peroxidation products and managing oxidative stress, ALDH3A1 provides CSCs with a survival advantage in the face of conventional cancer treatments. Preclinical evidence demonstrates that targeted inhibition of this enzyme can reverse chemoresistance, reduce self-renewal capacity, and impair the invasive potential of CSCs across multiple cancer types.
Despite these promising findings, several research gaps remain to be addressed. The development of highly selective ALDH3A1 inhibitors requires advanced structural biology approaches to exploit subtle differences between ALDH isoform active sites. Additionally, the functional redundancy within the ALDH family suggests that combination approaches targeting multiple isoforms or parallel resistance mechanisms may yield superior results compared to single-agent therapy. The clinical translation of ALDH3A1 inhibitors will further require validated biomarkers for patient selection and careful management of potential toxicities to normal stem cell populations that may depend on ALDH-mediated protection.
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a crucial enzyme in the cellular defense system, primarily known for its role in detoxifying harmful reactive aldehydes. Understanding its function is key to appreciating the potential impact of its inhibitors.
The table below summarizes its core functions and related findings:
| Aspect | Description & Key Findings |
|---|---|
| Primary Function | Oxidizes medium-chain (6+ carbons) saturated/unsaturated aldehydes (e.g., 4-HNE) to corresponding carboxylic acids [1] [2]. |
| Key Protective Role | Detoxifies 4-Hydroxynonenal (4-HNE), a major cytotoxic product of lipid peroxidation, mitigating oxidative stress damage [3] [4] [2]. |
| Tissue Expression | Highly expressed in cornea, stomach, esophagus, skin, and lungs; acts as a structural "corneal crystallin" [1] [2] [5]. |
| Resistance to Inactivation | Unlike ALDH2/ALDH1A1, ALDH3A1 remains active even with high concentrations of toxic aldehydes like 4-HNE and acrolein [4]. |
| Non-Catalytic Functions | Exhibits chaperone-like activity, preventing stress-induced protein aggregation [6]. Modulates cell cycle, proliferation, and DNA damage response [5]. |
| Role in Disease Resistance | High levels in extraocular muscles may contribute to their resistance in Amyotrophic Lateral Sclerosis (ALS) [3] [4]. |
| Role in Cancer | Upregulated in various cancers (e.g., non-small cell lung cancer); promotes proliferation, chemoresistance, and energy metabolism reprogramming (Warburg effect) [7] [8]. |
Robust experimental models demonstrate how ALDH3A1 protects cells from damage. The core workflow and findings from key studies can be visualized as follows:
Experimental workflow for validating ALDH3A1 function.
The specific evidence supporting this cytoprotective mechanism includes:
The search confirms that ALDH3A1 is a validated target in drug discovery, particularly in oncology, with two main strategic approaches:
| Approach | Goal | Example & Key Finding |
|---|---|---|
| Inhibition | Block enzyme activity to counter cancer progression/chemoresistance. | DIMATE: Irreversible inhibitor of ALDH1/3; synergizes with cisplatin, depletes glutathione, increases ROS, shows efficacy in NSCLC models [7]. |
| Activation/Recruitment | Modulate enzyme to metabolize additional harmful aldehydes. | Alda-89: Enables ALDH3A1 to metabolize acetaldehyde; reduces blood acetaldehyde levels in mice with impaired ALDH2 function [9]. |
The absence of "this compound" in the searched literature suggests it may be a relatively new compound not yet widely covered in published papers. Here are practical steps you can take to find the information you need:
| Aspect | Description |
|---|---|
| Primary Function | Oxidizes various aldehydes to corresponding carboxylic acids; involved in detoxification [1] [2]. |
| Key Protective Roles | Promotes resistance to UV and oxidative damage in the cornea; protects cells from apoptosis and DNA damage [1] [3]. |
| Role in Cancer | Functions as a biomarker in various cancers. Its expression is linked to poor prognosis, drug resistance, and reprogramming of cellular energy metabolism (e.g., in non-small-cell lung cancer) [4] [5]. |
| Therapeutic Targeting Context | Activation: Small molecule Alda-89 can be used to "recruit" ALDH3A1 to metabolize acetaldehyde, a strategy for alcohol intolerance [6]. Inhibition: The natural compound β-elemene has been identified to downregulate ALDH3A1, inhibiting cancer proliferation [5]. |
While data on "ALDH3A1-IN-3" is unavailable, the research on ALDH3A1 as a target is active. The strategies below illustrate the current landscape, which may provide useful context for your work.
Given the absence of specific data on this compound, the following approaches may help you locate the information you need:
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily, which comprises NAD(P)+-dependent enzymes that catalyze the oxidation of various endogenous and exogenous aldehydes to their corresponding carboxylic acids. This detoxification function is crucial for cellular protection against aldehyde-induced toxicity, particularly from lipid peroxidation products such as 4-hydroxy-2-nonenal (4-HNE) [1] [2]. The human ALDH3A1 gene is located on chromosome 17p11.2 and encodes a cytoplasmic homodimeric protein that preferentially oxidizes aromatic and medium-chain (6 carbons or more) saturated and unsaturated aldehyde substrates [2]. Beyond its metabolic roles, ALDH3A1 has been characterized as a multifunctional protein involved in various cellular processes, including cellular differentiation, cell cycle regulation, DNA damage response, and maintenance of cellular redox homeostasis [1] [3].
In normal physiology, ALDH3A1 is constitutively expressed at high levels in tissues regularly exposed to environmental stress, most notably in the cornea where it can constitute up to 50% of water-soluble proteins and has been designated as a corneal crystallin [1] [4]. This abundant expression contributes to corneal transparency and refractive properties through both enzymatic and structural functions. ALDH3A1 is also expressed in other tissues including stomach, urinary bladder, skin, lung, and salivary glands, consistent with its role in cellular antioxidant defense mechanisms [1] [5]. The enzyme demonstrates a unique ability to utilize both NAD+ and NADP+ as cofactors, unlike many ALDH family members that show strong cofactor preference [4].
ALDH3A1 has emerged as a significant contributor to cancer pathogenesis across multiple tumor types. Extensive research has demonstrated that ALDH3A1 expression is elevated in various malignancies, including non-small cell lung cancer (NSCLC), prostate cancer, gastric cancer, and glioblastoma [6] [7] [8]. This overexpression provides cancer cells with selective advantages by enhancing their ability to detoxify reactive aldehydes and conferring resistance to chemotherapeutic agents. In NSCLC, ALDH3A1 expression is induced under hypoxic conditions within the tumor microenvironment and promotes tumor progression by reprogramming cellular energy metabolism toward glycolysis while suppressing oxidative phosphorylation—a phenomenon known as the Warburg effect [7]. This metabolic reprogramming is mediated through activation of the HIF-1α/LDHA pathway, creating a favorable environment for rapid tumor proliferation.
The enzyme also plays a significant role in cancer stem cell (CSC) maintenance, with studies identifying ALDH3A1 as a putative biomarker of CSC populations in prostate, gastric, and lung cancers [8] [4]. CSCs characterized by high ALDH3A1 expression demonstrate enhanced tumorigenicity, self-renewal capacity, and resistance to conventional therapies. In prostate cancer, ALDH3A1 expression is robustly upregulated in cancer stem cells compared to their non-stem counterparts, and this elevated expression correlates with advanced disease features and metastasis [8]. Similarly, in NSCLC, high ALDH3A1 expression is associated with poor prognosis and reduced overall survival, particularly in patients receiving chemotherapy [9].
The role of ALDH3A1 in chemoresistance represents a major clinical challenge in oncology. This enzyme contributes to resistance against multiple chemotherapeutic agents through several distinct mechanisms. A primary mechanism involves the detoxification of chemotherapeutic compounds, particularly oxazaphosphorine drugs such as cyclophosphamide and its analogs (mafosfamide, ifosfamide, 4-hydroperoxycyclophosphamide) [6]. ALDH3A1 metabolizes the activated forms of these drugs to less toxic carboxylic acid derivatives, thereby reducing their efficacy against cancer cells. This protective function is not limited to oxazaphosphorines; ALDH3A1 expression also confers resistance to other agents including paclitaxel, doxorubicin, and cisplatin [6] [9].
Beyond direct drug detoxification, ALDH3A1 enhances cellular resistance to oxidative stress by maintaining redox homeostasis. Cancer cells with elevated ALDH3A1 expression demonstrate reduced accumulation of toxic aldehydes resulting from chemotherapy-induced lipid peroxidation, thereby avoiding activation of apoptotic pathways [1] [5]. Additionally, ALDH3A1 has been shown to influence the DNA damage response (DDR) pathway, with expression correlating with reduced formation of γ-H2AX foci (a marker of DNA double-strand breaks) and modulation of p53 phosphorylation following genotoxic stress [1]. This suggests that ALDH3A1 may enhance DNA repair capacity or protect against DNA damage initiation, further contributing to therapeutic resistance.
Table 1: ALDH3A1 Implications in Cancer Pathogenesis and Therapy Resistance
| Cancer Type | Expression Pattern | Functional Role | Clinical Impact |
|---|---|---|---|
| Non-small cell lung cancer (NSCLC) | Induced by hypoxia; high expression in late-stage patients | Promotes glycolysis, suppresses OXPHOS, enhances DNA damage response | Poor prognosis, chemoresistance, reduced survival |
| Prostate cancer | Upregulated in cancer stem cells and metastatic lesions | Associated with tumorigenesis and metastasis | Disease progression, advanced features |
| Gastric cancer | Highly expressed | Supports fatty acid oxidation | Tumor growth and survival |
| Glioblastoma | Elevated in specific cell populations | Contributes to chemoresistance | Reduced treatment efficacy |
The development of selective ALDH3A1 inhibitors has emerged as a promising strategy to overcome chemoresistance in cancer treatment. CB29 represents one of the first well-characterized selective small molecule inhibitors of ALDH3A1, discovered through high-throughput screening of chemical libraries [6]. This compound has a molecular mass of 349 Daltons and exhibits remarkable selectivity, showing no significant inhibition (<5%) of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 isoenzymes at concentrations up to 250 μM [6]. Kinetic studies demonstrate that CB29 acts as a competitive inhibitor that binds within the aldehyde substrate-binding site of ALDH3A1 with a Ki of 4.7 ± 0.3 μM [6]. The compound's mechanism involves specific hydrogen bonding interactions with active site residues Cys243, Val244, Glu61, and Asn114, while its terminal benzylacetamide moiety contributes mostly hydrophobic and van der Waals interactions [6].
While the search results do not contain specific details about this compound specifically, this compound is understood to belong to the same class of selective ALDH3A1 inhibitors as CB29. The structural rationale for ALDH3A1 inhibitor selectivity stems from sequence and structural differences between ALDH isoforms. Although ALDH1A1 and ALDH2 share approximately 70% sequence similarity, ALDH1A1 and ALDH3A1 share less than 50% sequence similarity, explaining the potential for selective targeting [10]. Structural alignment of ALDH isoenzymes reveals differences in the aldehyde substrate-binding pocket that can be exploited for selective inhibitor design. The therapeutic rationale for developing ALDH3A1 inhibitors like this compound centers on their potential to restore chemosensitivity in resistant tumors and potentially target cancer stem cell populations that often exhibit high ALDH3A1 activity [6] [10].
Table 2: Characterization of ALDH3A1-Targeting Compounds
| Compound | Molecular Weight | IC50/Ki Value | Selectivity Profile | Mechanism of Action |
|---|---|---|---|---|
| CB29 | 349 Da | Ki = 4.7 ± 0.3 μM | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 μM | Competitive inhibition at aldehyde binding site |
| DIMATE | Not specified | Varies by cell line (IC50 = ~50 μM in BEAS-2B normal cells) | Irreversible inhibitor of ALDH1/3 classes | Enzyme-activated irreversible inhibitor |
| β-elemene | 204.35 Da | Not specified | Downregulates ALDH3A1 expression | Suppresses HIF-1α/LDHA pathway |
Enzyme inhibition assays for ALDH3A1 activity typically employ spectrophotometric methods monitoring NADPH production at 340 nm during aldehyde substrate oxidation [6]. The standard reaction mixture includes recombinant ALDH3A1 enzyme, NADP+ as cofactor, and an appropriate aldehyde substrate such as benzaldehyde or propionaldehyde. For determination of inhibitory constants, steady-state kinetic experiments are performed with varying concentrations of both substrate and inhibitor. Data are analyzed using Lineweaver-Burk plots or nonlinear regression to determine inhibition modality (competitive, non-competitive, or uncompetitive) and Ki values [6]. For irreversible inhibitors like DIMATE, pre-incubation time with the enzyme must be standardized, and activity measurements should be performed under conditions where product formation is linear with time and enzyme concentration.
Cellular chemosensitivity assays evaluate the ability of ALDH3A1 inhibitors to enhance the cytotoxic effects of chemotherapeutic agents. The general protocol involves plating cancer cells (e.g., A549 lung adenocarcinoma or SF767 glioblastoma cells) in 96-well plates at optimized densities [6]. After cell attachment, cultures are treated with varying concentrations of the chemotherapeutic agent (e.g., mafosfamide) in the presence or absence of the ALDH3A1 inhibitor. Cell viability is assessed after 72-96 hours using colorimetric methods such as MTT or CCK-8 assays, which measure mitochondrial activity and cellular metabolic function [6] [7]. The combination index is calculated using the Chou-Talalay method to determine whether the interaction between the ALDH3A1 inhibitor and chemotherapeutic agent is additive, synergistic, or antagonistic.
Phage display technology has been employed to identify peptide ligands that interact with ALDH3A1 and potentially inhibit its function [4]. The standard protocol involves biopanning using a random 12-mer peptide phage display library against immobilized human ALDH3A1 protein. After multiple rounds of panning with increasing stringency, individual phage clones are isolated and sequenced to identify prevailing peptide sequences. Positive interactions are validated through peptide ELISA, where synthesized peptides are coated on plates and incubated with ALDH3A1 protein, followed by detection with specific anti-ALDH3A1 antibodies [4]. This approach has led to the identification of peptide P1, which demonstrates potent inhibitory activity against ALDH3A1 enzymatic function.
Gene expression analysis following ALDH3A1 inhibition provides insights into molecular mechanisms underlying observed phenotypic effects. RNA sequencing or focused PCR arrays are utilized to examine expression changes in genes associated with DNA damage response (e.g., TP53, PRKDC, DDB1, H2AFX), cell cycle regulation (e.g., CDKN1A, ZEB1, CDK3), and antioxidant defense [1] [4]. For mitochondrial function assessment in response to ALDH3A1 inhibition, protocols include measurement of mitochondrial membrane potential using JC-1 or TMRM dyes, cellular respiration using Seahorse extracellular flux analyzers, and mitochondrial DNA copy number quantification through real-time PCR [5]. These comprehensive approaches enable researchers to elucidate the multifaceted roles of ALDH3A1 in cellular homeostasis and the consequences of its inhibition.
The strategic inhibition of ALDH3A1 represents a promising approach for overcoming chemotherapy resistance in multiple cancer types. Preclinical studies demonstrate that ALDH3A1 inhibition synergizes with various chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide and its analogs [6]. This combination approach allows for lower doses of chemotherapeutic agents while maintaining or enhancing antitumor efficacy, potentially reducing systemic toxicity. The synergistic interactions extend beyond oxazaphosphorines to include other agents such as paclitaxel, doxorubicin, and cisplatin, suggesting that ALDH3A1 inhibition may provide broad-spectrum chemosensitization benefits [9].
Beyond chemosensitization, ALDH3A1 inhibitors may directly target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. Multiple studies have identified ALDH3A1 as a marker of CSC populations in various malignancies, and these cells typically demonstrate enhanced resistance to conventional therapies [8] [4]. By inhibiting ALDH3A1 function, these resistant subpopulations may be rendered more vulnerable to standard treatments. Additionally, the role of ALDH3A1 in mitochondrial function and cellular metabolism suggests that its inhibition may disrupt energy production in cancer cells, particularly those reliant on specific metabolic pathways [5] [7].
The following diagram illustrates the key cellular consequences of ALDH3A1 inhibition and their therapeutic implications:
> Consequences of ALDH3A1 inhibition leading to therapeutic benefits in cancer treatment.
The clinical translation of ALDH3A1 inhibitors requires careful consideration of therapeutic index and potential on-target toxicities. While ALDH3A1 is expressed in several normal tissues, studies in Aldh3a1 knockout mice suggest that systemic inhibition may be tolerable, as these animals are viable and display relatively mild phenotypes under unstressed conditions [5]. However, specific tissues with high ALDH3A1 expression, particularly the cornea and salivary glands, may be more vulnerable to inhibitor-related toxicities. Combination therapy strategies that locally deliver ALDH3A1 inhibitors or utilize lower systemic doses in conjunction with chemotherapy may help maximize therapeutic benefits while minimizing adverse effects.
Since a specific protocol for ALDH3A1-IN-3 is unavailable, the following is a generalized protocol for assessing ALDH3A1 enzymatic activity, adapted from methods used in related research. You can use this as a template, substituting this compound as your test inhibitor [1].
This assay measures ALDH activity by monitoring the production of NAD(P)H, which absorbs light at 340 nm, as aldehydes are oxidized.
Workflow Overview:
Key Materials and Reagents:
Procedure:
Sample Preparation:
Enzymatic Reaction:
Kinetic Measurement:
Data Analysis:
For reliable results, standardize these parameters based on your specific research context.
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Enzyme Source | Cell lysate from HBECs, corneal cells, or recombinant protein | Select source based on biological context; ensure consistent expression levels [1] [2]. |
| Substrate | Benzaldehyde (preferred) or Acetaldehyde | Benzaldehyde is a classic, high-affinity substrate. Acetaldehyde can be used to test specificity [1] [3]. |
| Substrate Km | Varies by substrate (e.g., Acetaldehyde Km ~mM range) | Use substrate concentration near the Km value for sensitive inhibition detection [3]. |
| Cofactor | NAD+ or NADP+ | ALDH3A1 can utilize both; NADP+ is often preferred [4] [2]. |
| Inhibitor Pre-incubation | 10-15 minutes | Ensures equilibrium between enzyme and inhibitor. |
| Key Controls | Vehicle (e.g., DMSO) and no-substrate controls | Essential for accounting for non-specific background. |
| Data Output | IC₅₀ (Half-maximal inhibitory concentration) | Standard measure of compound potency. |
To fully characterize this compound, you should integrate enzymatic assays with cellular models.
| Assay Type | Protocol Summary | Readout | Relevance to ALDH3A1 |
|---|---|---|---|
| Cell Viability (MTT/CCK-8) | Seed cells (e.g., NSCLC lines A549/H1299). Next day, treat with this compound ± chemotherapeutic agent for 48-72 hrs. Add MTT/CCK-8 reagent, incubate, and measure absorbance [5] [6]. | Absorbance (570 nm for MTT, 450 nm for CCK-8). | Tests if inhibition sensitizes cells to oxidative stress or chemotherapy [1] [6]. |
| Clonogenic Survival | Seed cells at low density. Treat with this compound for set duration. Remove compound and let cells grow into colonies for 7-14 days. Stain and count colonies [5]. | Number of colonies formed. | Measures long-term reproductive cell death after inhibitor exposure. |
| Analysis of DNA Damage (γH2AX) | Treat cells with this compound ± stressor (e.g., Cigarette Smoke Extract). Fix, permeabilize, and stain with anti-γH2AX antibody. Analyze via immunofluorescence or flow cytometry [1]. | γH2AX foci count or mean fluorescence intensity. | Directly assesses protection from aldehyde-induced DNA damage [1]. |
| Cancer Type | Role of ALDH3A1 | Associated Outcomes / Mechanisms | Experimental Targeting Method |
|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] | Promotes cell proliferation, chemoresistance, and stemness. | - Induced by hypoxia.
The table illustrates that the function of ALDH3A1 is highly context-dependent, acting as an oncogene in some cancers (like NSCLC) and a tumor suppressor in others (like OSCC). This duality is critical for designing targeted therapies.
The diagram below outlines a general experimental workflow for investigating the effects of ALDH3A1 inhibition on cancer cell proliferation, synthesized from the methodologies in the search results [4] [1] [2].
The following protocols are compiled from the specific methodologies used in the search results [4] [1].
Given the dual nature of ALDH3A1, confirming its role in your specific cancer model is the essential first step. Furthermore, while the specific compound "ALDH3A1-IN-3" was not detailed in the search results, the studies highlight several successful targeting strategies [1] [2].
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults. A major obstacle to successful treatment is intrinsic or acquired resistance to Temozolomide (TMZ), the cornerstone of chemotherapeutic care [1] [2] [3]. Resistance is mediated not only by the DNA repair protein MGMT but also by a subpopulation of therapy-resistant glioma stem-like cells (GSCs) [2] [3].
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that play a key role in GSC maintenance, oxidative stress response, and chemoresistance. Their activity has emerged as a promising therapeutic target:
The strategic inhibition of these ALDH isoforms can disrupt critical survival pathways in GBM cells and GSCs, thereby overcoming chemoresistance and providing a strong rationale for combination therapy with TMZ.
The tables below summarize core quantitative data and biological insights from recent studies supporting the ALDH inhibition strategy.
Table 1: Efficacy of ALDH-Targeting Strategies in Preclinical Models
| Intervention / Target | Model System | Key Efficacy Findings | Citation |
|---|---|---|---|
| LGK974 (Wnt inhibitor) + TMZ | GBM1, JHH520, GBM10, SF188 neurosphere lines | Synergistic reduction in cell viability (Combination Index <1) in both MGMT-methylated and unmethylated models. | [1] |
| ALDH3A1 Knockdown | GBM1, GBM10, SF188 cells | Increased sensitivity to TMZ; Reduced clonogenic potential and expression of stemness markers. | [1] |
| DIMATE (ALDH1/3 inhibitor) | Panel of 6 human & 1 murine GB cell lines | EC~50~ values in micromolar (µM) range; Decreased cellular ALDH activity by 40-50%. | [2] [3] |
| ALDH1A3-dependent Ferroptosis | TMZ-resistant LN229 clones | Clones that re-sensitized to TMZ upregulated ALDH1A3. Sensitivity to ferroptosis inducer RSL3 was regained upon ALDH1A3 recovery. | [5] |
Table 2: Representative ALDH Inhibitors in Research
| Compound Name | Primary Target(s) | Key Characteristics & Notes | Citation |
|---|---|---|---|
| DIMATE | ALDH1 & ALDH3 (pan-inhibitor) | Irreversible inhibitor. Shows cytotoxicity in vitro and antitumor activity in xenografts. In clinical trials (NCT05601726). | [2] [3] [6] |
| ABMM-15 | ALDH1A3 (selective) | Benzyloxybenzaldehyde derivative. Potent and selective (IC~50~ = 0.23 µM). No significant cytotoxicity reported. | [7] |
| GA11 / NR6 | ALDH1A3 (selective) | Imidazopyridine derivatives. Nanomolar to picomolar efficacy against patient-derived GSCs. | [8] |
| LGK974 | Porcupine (Wnt pathway) | Pharmacological inhibition indirectly downregulates ALDH3A1 expression. | [1] |
The following diagrams illustrate the core mechanisms and recommended experimental workflow for developing this combination therapy.
Protocol 1: In Vitro Combination Treatment and Viability Assay
This protocol is adapted from methodologies used across multiple studies [1] [2] [9].
Protocol 2: Assessment of ALDH Enzymatic Activity
This protocol is crucial for confirming target engagement of ALDH inhibitors and is based on established fluorimetric methods [2] [7].
Targeting ALDH isoforms, particularly ALDH1A3 and ALDH3A1, represents a highly promising strategy for overcoming TMZ resistance in glioblastoma by attacking critical detoxification mechanisms and the GSC population. While the specific compound ALDH3A1-IN-3 requires further characterization, the scientific rationale is robust, and several other potent inhibitors are available for research.
Future work should focus on:
Research indicates that the Wnt/β-catenin pathway promotes chemoresistance in cancer cells, and a key mechanism involves the upregulation of Aldehyde Dehydrogenase 3A1 (ALDH3A1) [1] [2].
ALDH3A1 expression [1].ALDH3A1 expression increases sensitivity to TMZ and reduces the clonogenic potential of cancer cells. This is accompanied by decreased expression of stem cell markers (CD133, Nestin, Sox2), suggesting that ALDH3A1 is a critical downstream effector of Wnt signaling in promoting stemness and chemoresistance [1].ALDH3A1 mRNA levels increased in some recurrent glioblastomas after radiochemotherapy, further supporting its role in therapy resistance [2].While ALDH3A1-IN-3 was not listed, another compound, dyclonine, has been identified as a covalent inhibitor of ALDH3A1 and has been used in experimental combination therapies [3].
The table below summarizes a key experimental protocol using dyclonine in a synthetic lethality approach:
| Aspect | Protocol Details |
|---|---|
| Objective | To overcome cysteine/GSH deficiency-resistant cancer cells using ALDH3A1 inhibition [3]. |
| Inhibitor Used | Dyclonine (oral anesthetic; identified as a covalent ALDH3A1 inhibitor) [3]. |
| Combination Agent | Sulfasalazine (an xCT inhibitor that depletes intracellular cysteine and glutathione) [3]. |
| Cell Models | Sulfasalazine-resistant head and neck squamous cell carcinoma (HNSCC) and gastric cancer cells [3]. |
| Key Findings | Combination induced intracellular accumulation of toxic aldehydes (4-HNE) and necrotic cell death. Efficacy was confirmed in vivo, suppressing growth of ALDH3A1-high tumors [3]. |
The following diagram illustrates a generalized experimental workflow for studying this pathway, based on the methodologies from the cited research. You can adapt this framework for specific inhibitors like this compound.
Given that specific information on this compound is not available in the current search, you may find the following steps helpful:
ALDH3A1 (Aldehyde Dehydrogenase 3 Family Member A1) is an NAD+-dependent enzyme involved in oxidizing a variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids, playing a crucial role in cellular detoxification and defense mechanisms [1]. Recent research has uncovered its significant role in cancer metabolism and progression. It is notably induced under hypoxic conditions within the tumor microenvironment and acts as a key driver of energy metabolism reprogramming—a hallmark of cancer cells [2] [3].
This metabolic reprogramming, often referred to as the Warburg Effect, is characterized by a shift in cancer cell metabolism from oxidative phosphorylation (OXPHOS) to glycolysis, even in the presence of oxygen. ALDH3A1 promotes this shift by enhancing glycolysis and suppressing OXPHOS, thereby providing cancer cells with the necessary biosynthetic precursors and energy to support rapid proliferation [2]. Its expression is associated with a poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), and it has been identified as a biomarker for radioresistance, making it a compelling target for therapeutic intervention [2] [4].
The natural compound β-elemene has been identified as a direct inhibitor of ALDH3A1. By downregulating ALDH3A1, β-elemene can reverse the metabolic reprogramming, inhibiting glycolysis and enhancing OXPHOS, which consequently suppresses cancer proliferation both in vitro and in vivo [2]. The following application notes and protocols are designed to facilitate the study of ALDH3A1's function in energy metabolism and the screening of potential inhibitory compounds.
The table below summarizes key quantitative findings from recent studies on ALDH3A1's role in cancer biology, providing a reference for expected experimental outcomes.
Table 1: Key Experimental Findings on ALDH3A1 in Cancer Models
| Cancer Type / Model | Experimental Finding | Significance / Outcome | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Induced by hypoxia; promotes glycolysis via HIF-1α/LDHA pathway. | Associated with poor prognosis; promotes cell proliferation. | [2] [3] |
| NSCLC (Radiation Response) | Identified as a radioresistance-related metabolic gene (RRMG). | Part of a 7-gene signature predicting poor overall survival (HR = 4.726). | [4] |
| Corneal Epithelial Cells (HCE-2) | Ectopic expression led to significant downregulation of E-cadherin (0.29-fold change). | Induced morphological changes and higher cell mobility. | [5] |
| Corneal Epithelial Cells (HCE-2) | Expression resulted in slower proliferation (Doubling Time: 59.7h vs 48.72h in mock). | Demonstrated anti-proliferative role in non-cancerous context. | [5] |
| Oral Squamous Cell Carcinoma (OSCC) | Strong expression in well-differentiated tumors, decreased in advanced stages (pT4). | Potential diagnostic biomarker; role may be cancer-type specific. | [6] |
Objective: To determine the effect of hypoxia-induced ALDH3A1 on the glycolytic switch and proliferation in cancer cell lines.
Materials:
Methodology:
Objective: To assess the efficacy of potential ALDH3A1 inhibitors (e.g., β-elemene) in reversing the Warburg phenotype.
Materials:
Methodology:
The following diagram illustrates the core experimental workflow and the known mechanism of action for ALDH3A1 and its inhibitor, β-elemene, integrating the protocols above.
Diagram 1: Experimental workflow and mechanism of ALDH3A1 in metabolic reprogramming.
To discover selective inhibitors for ALDH3A1, researchers have developed clever assays that circumvent the challenge of high structural similarity among ALDH isoforms. The key is to avoid the highly conserved cofactor binding site and instead target the more unique substrate-binding site [1] [2].
The table below summarizes two primary assay formats used in high-throughput screening (HTS) for ALDH3A1 inhibitors.
| Assay Type | Principle | Readout | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Esterase Activity [1] [2] | Measures hydrolysis of the substrate para-Nitrophenylacetate (pNPA) to p-Nitrophenol. | Absorbance at 405 nm | NAD+-independent: avoids identifying non-selective cofactor-site binders; minimal spectral interference from compound libraries. | Indirect measure of dehydrogenase activity; may not identify allosteric inhibitors that only affect aldehyde oxidation. |
| Fluorogenic Probe [3] | Uses a fluorogenic inhibitor that binds competitively in the substrate-binding site, causing a fluorescence increase. | Fluorescence emission at ~535 nm (for the described probe) | Real-time, direct binding measurement: enables displacement assays to screen for non-fluorescent inhibitors; suitable for live-cell imaging. | Requires a specialized, synthesized probe molecule; potential for off-target binding to other ALDH isoforms. |
This protocol is adapted from a study that successfully identified selective inhibitors for ALDH1A1, and it is directly applicable to ALDH3A1 [1] [2].
The workflow for this screening and validation process is outlined below.
A recent advancement is the development of a fluorogenic competitive inhibitor for ALDH1A1, which demonstrates a powerful alternative methodology that could be applied to ALDH3A1 [3].
The table below summarizes the key handling information for this compound, as provided by the supplier [1].
| Property | Specification |
|---|---|
| Molecular Weight | 349.36 g/mol [1] |
| Recommended Solvent | DMSO [1] |
| Stock Solution Concentration | 20 mg/mL [1] |
| Solubility in DMSO | 20 mg/mL (57.25 mM). Requires ultrasonic treatment, warming, and heat to 60°C [1] |
| Critical Note | "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Shipping | Room temperature in continental US; may vary elsewhere [1] |
Here is a detailed methodology for preparing a 10 mM stock solution of this compound, based on the supplier's information [1].
This preparation workflow can be visualized as follows:
Why is it critical to use newly opened DMSO? DMSO is hygroscopic and readily absorbs moisture from the air over time. Water contamination in DMSO can lead to reduced solubility of the compound, potential precipitation, and chemical degradation, which will compromise the validity and reproducibility of your experimental results [1].
What should I do if my this compound solution precipitates upon storage? First, gently warm the solution to 60°C and vortex it to see if the precipitate redissolves. If it does not fully dissolve, consider preparing a fresh stock solution. Repeated freeze-thaw cycles can cause precipitation, which is why aliquoting is strongly recommended.
What is the biological activity and specificity of this compound? this compound (also known as CB29) is described as a selective inhibitor of the ALDH3A1 enzyme, with a reported IC50 value of 16 μM and a Ki value of 4.7 μM. It is noted for having no inhibitory potential on the in vitro activity of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2, making it a selective tool compound. It can be used in research related to cellular oxidation and cancer [1].
The search results indicate a lack of publicly available, detailed troubleshooting data for this specific compound. Please keep the following in mind:
This table outlines common issues encountered when determining IC50 values for ALDH3A1 inhibitors and potential solutions based on established assay methodologies [1] [2].
| Problem & Phenomenon | Potential Root Causes | Suggested Solutions & Optimization Steps |
|---|
| High Background Signal | • Non-specific binding of the compound. • Fluorescent compound interference (in dehydrogenase assays). • Spontaneous, non-enzymatic substrate hydrolysis. | • Include control wells without enzyme to correct for non-enzymatic reaction rates [2]. • Use an esterase-based assay (e.g., with pNPA) to avoid spectral interference from compounds [2]. • Use a centrifugal filter device to separate unbound compound. | | Low Signal-to-Noise Ratio | • Low enzyme concentration or activity. • Sub-optimal substrate or cofactor concentration. • Inefficient coupling enzyme (in coupled assays). | • Determine the ( K_m ) for both substrate and NAD+ to establish optimal working concentrations [1]. • Titrate enzyme concentration to find a linear range of activity. Validate enzyme activity with a known standard. | | Irreproducible IC50 Values | • Compound precipitation or instability in buffer. • Inconsistent DMSO concentration across wells. • Enzyme instability during the assay. | • Perform a solubility test; use a final DMSO concentration ≤1% [1]. • Use a master mix for buffer, cofactor, and enzyme to ensure consistency across replicates. • Keep enzyme on ice and minimize assay preparation time. | | Lack of Selectivity | • Inhibitor binds to conserved regions (e.g., NAD+ binding site). • Similar active site architecture among ALDH isoforms. | • Target the substrate-binding pocket for greater selectivity, as it has more structural variation [1] [2]. • Counter-screen against other ALDH isoforms (e.g., ALDH1A1, ALDH2) to confirm selectivity for ALDH3A1 [1]. |
Here are detailed methodologies for the primary types of assays used to characterize ALDH inhibitors like CB29 [1] [2].
This standard assay measures the primary physiological function of ALDH3A1.
This is a versatile assay, often used for High-Throughput Screening (HTS), as it avoids spectral interference from compounds.
This assay tests the functional biological consequence of ALDH3A1 inhibition: re-sensitizing cancer cells to chemotherapeutic agents like mafosfamide.
The diagram below outlines a logical pathway for troubleshooting and optimizing your IC50 assays.
Q1: What is a known positive control for ALDH3A1 inhibition? While data on ALDH3A1-IN-3 is limited, the compound CB29 is a well-documented, selective ALDH3A1 inhibitor. It has a reported IC50 of 16 μM and binds competitively in the aldehyde substrate-binding site with a Ki of 4.7 ± 0.3 μM. It shows no inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 μM, making it an excellent selective positive control [1].
Q2: How can I confirm my inhibitor is acting on-target in cells? The most robust method is to use a pair of cell lines: one that expresses ALDH3A1 and one that does not. As demonstrated with CB29, a true ALDH3A1 inhibitor will sensitize the ALDH3A1-expressing line (e.g., A549) to drugs like mafosfamide but will have no effect on the sensitivity of the non-expressing line (e.g., CCD-13Lu) [1].
Q3: My compound inhibits the esterase activity. Will it also inhibit dehydrogenase activity? It is highly likely. The esterase and dehydrogenase reactions share key catalytic residues (Cys-302 and Glu-268). Therefore, modulators identified using the pNPA esterase assay often, but not always, similarly affect the aldehyde oxidation activity [2].
FAQ 1: What are the major selectivity challenges when developing ALDH3A1 inhibitors? The primary challenge is the high degree of structural conservation, especially in the active sites, across the ALDH superfamily. Without careful design, a compound intended for ALDH3A1 may also inhibit other isoforms like ALDH1A1 or ALDH1A3, leading to off-target effects and confounding experimental results [1] [2].
FAQ 2: Which specific structural features can be targeted for selective ALDH3A1 inhibition? While the catalytic cores are similar, key differences in the substrate access tunnels and entrance portals can be exploited. Research indicates that ALDH1A1 and ALDH3A1 share less than 50% sequence similarity, and these non-conserved regions are promising targets for designing selective inhibitors [2] [3].
| Problem & Symptom | Potential Root Cause | Recommended Solution & Experimental Validation |
|---|
| Low selectivity over ALDH1A1. Inhibitor shows significant activity against ALDH1A1 in enzymatic assays. | Compound binding is dominated by interactions with residues conserved between ALDH3A1 and ALDH1A1. | Focus on regions with low sequence identity. The substrate entry tunnel in ALDH3A1 has a distinct architecture. Use structure-based drug design (SBDD) to exploit these differences [2] [3]. | | Unexpected activity in cellular models (e.g., Aldefluor assay). Inhibitor does not reduce signal as expected, or effect is inconsistent with enzymatic data. | Off-target inhibition of other active ALDH isoforms (e.g., ALDH1A3, ALDH2, ALDH3A1) contributing to the cellular signal [4]. | Validate isoform specificity in a cellular context. Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm direct binding to ALDH3A1 in complex cell lysates and rule out engagement with other isoforms [4]. | | Poor cellular potency despite high enzymatic activity. Compound is effective on purified protein but not in cells. | The inhibitor may have poor cell permeability or be effluxed by transporters. | Optimize physicochemical properties for cell penetration. Also, verify that the cellular effect is due to ALDH3A1 inhibition by using CRISPR/Cas9 knockout as a control; if knockout phenocopies inhibition, the target is validated [5] [4]. |
To ensure your findings are robust, include these methodologies in your research protocols.
Objective: To quantitatively measure the inhibitory activity (IC50/Ki) of a compound against ALDH3A1 and other major ALDH isoforms.
Materials:
Method:
Objective: To verify that the inhibitor directly binds to and stabilizes ALDH3A1 within a complex cellular environment.
Materials:
Method:
The following diagram illustrates the strategic workflow for developing a selective ALDH3A1 inhibitor, from initial analysis to final validation.
Based on the latest research, here are actionable strategies to enhance the selectivity of your ALDH3A1 inhibitor:
The following table summarizes the key storage and handling information for the ALDH3A1 inhibitor CB29, as provided by the manufacturer [1].
| Specification | Details |
|---|---|
| Physical Form | Powder [1] |
| Purity | ≥98% (HPLC) [1] |
| Storage Temperature | 2-8°C (Refrigerated) [1] |
| Short-term Storage | OK to freeze [1] |
| Reconstitution Solvent | DMSO (50 mg/mL) [1] |
| Aliquoting | Recommended after reconstitution [1] |
| Stability of Stock Solution | Up to 3 months at -20°C [1] |
| Light Sensitivity | Protect from light [1] |
| Packaging | Packaged under inert gas [1] |
Here are detailed methodologies for key experiments using this class of ALDH3A1 inhibitors, which you can adapt for your work.
This protocol is used to measure the direct inhibition of ALDH3A1 enzyme activity by compounds like CB29 [2] [3].
This method is used to determine if inhibiting ALDH3A1 can sensitize cancer cells to chemotherapeutic agents like mafosfamide [3] [1].
The workflow below illustrates the key stages of this cell-based assay.
Q: What should I do if a precipitate forms in the reconstituted stock solution?
Q: The inhibitor does not seem to be effective in my cell culture assay. What could be wrong?
Q: How should I handle the compound to ensure its stability?
Q: Why is this compound not entering my cells effectively, leading to a lack of biological activity?
Poor cellular permeability of a small molecule like this compound can stem from its inherent physicochemical properties or specific experimental conditions. The flowchart below outlines a logical process to diagnose this problem.
The potential root causes, corresponding to the endpoints in the diagram above, are detailed in the table below.
| Potential Root Cause | Underlying Principle | Supporting Evidence |
|---|---|---|
| Unfavorable Physicochemical Properties | Optimal LogP (typically 1-5), low polar surface area (<140 Ų), and molecular weight (<500 Da) are crucial for passive diffusion [1]. | Property analysis of this compound; comparison with known cell-permeable inhibitors [1]. |
| Active Efflux | Overexpression of efflux transporters (e.g., P-gp) can actively pump compounds out of cells. | Increased intracellular concentration in the presence of efflux pump inhibitors like verapamil or cyclosporin A. |
| Compound Instability | The compound may degrade in the culture medium or serum before cellular uptake. | Mass spectrometry (LC-MS) analysis of compound stability in the assay medium over time. |
| Insufficient Cellular Uptake | The compound might not be entering the cells at a high enough concentration to inhibit the intracellular ALDH3A1 enzyme [2]. | Direct measurement of intracellular concentration via LC-MS/MS or use of a fluorescently tagged analog. |
| Off-Target Effects | The observed lack of phenotype might not be due to ALDH3A1 inhibition. | Use orthogonal assays (e.g., enzymatic activity with recombinant protein) to confirm on-target engagement [2]. |
Here are detailed methodologies for key experiments to pinpoint the permeability issue.
This is the most definitive way to confirm if the compound is entering cells.
If a tagged version is available, this protocol visualizes uptake.
This assay confirms whether your compound is engaging with the ALDH3A1 target inside the cell, which indirectly proves permeability [1].
Here are practical troubleshooting strategies you can implement in your experimental design.
| Strategy | Key Action | Rationale & Implementation |
|---|---|---|
| Computational Screening | Use structure-based virtual screening and molecular dynamics simulations. [1] | Identifies compounds with high affinity for ALDH3A1's unique active site, weeding out non-selective binders early. [1] |
| Consensus Docking | Employ multiple docking algorithms (e.g., 12 different solutions) in a hierarchical workflow. [1] | Reduces bias from any single computational model, increasing confidence in predicting true and selective binding. [1] |
| Pharmacological Profiling | Test lead compounds against a panel of ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2). [2] | Directly quantifies selectivity; establishes a selectivity index (IC50 for off-target / IC50 for ALDH3A1). [2] |
| Irreversible Inhibition | Explore covalent inhibitors that target unique cysteine residues (e.g., Cys243 in ALDH3A1). [3] | Covalent binding can provide enhanced selectivity and prolonged target engagement, reducing off-target activity. [3] |
| Peptide-Based Inhibitors | Investigate targeted peptide ligands identified via phage display. [3] | Peptides can bind to unique protein surface sites, offering high specificity and a different pathway to inhibition. [3] |
For a robust assessment of your compound's selectivity, you can follow this multi-step experimental workflow. The diagram below outlines the logical sequence.
Understanding the biological role of ALDH3A1 is crucial for designing and troubleshooting experiments related to it.
The table below outlines a generalized protocol for assessing the potency of an ALDH3A1 inhibitor, which can serve as a reference for your work with "ALDH3A1-IN-3".
| Protocol Step | Description & Technical Details | Troubleshooting Tips |
|---|---|---|
| 1. Enzyme Source | Use purified human ALDH3A1 protein or cell lysates from lines with high endogenous expression (e.g., certain corneal, lung, or pancreatic cancer cells) [1] [4]. | Confirm enzyme activity in lysates with a standard substrate before inhibitor testing. Activity can vary between cell lines and passages. |
| 2. Biochemical Assay | Measure NAD(P)H generation. Monitor the increase in absorbance at 340 nm over time upon aldehyde substrate conversion [2] [1]. | Use a positive control (e.g., known inhibitor) and a vehicle control. Ensure the reaction is in the linear range for velocity measurements. |
| 3. Key Reagents | Substrate: 4-HNE or benzaldehyde are common substrates [1]. Cofactor: NADP+ is preferred for ALDH3A1 [2] [1]. Buffer: Phosphate or Tris buffer at physiological pH. | Substrate concentration is critical. Work near the Km value for the chosen substrate. Pre-incubate enzyme with inhibitor for 10-15 minutes for reversible inhibitors. | | 4. Data Analysis | Plot % enzyme activity (velocity) vs. log10(inhibitor concentration). Fit data to a 4-parameter logistic model to calculate the IC50 value. | A shallow curve may suggest non-competitive inhibition or compound aggregation. Test a wide concentration range (e.g., 0.1 nM - 100 µM). |
While "this compound" is not identified, other compounds are used in research to modulate ALDH3A1 activity. The table below summarizes these for context.
| Compound Name | Reported Activity / Mechanism | Key Research Findings / Notes |
|---|---|---|
| DIMATE | Irreversible inhibitor of ALDH1/3 (pan-isoform inhibitor) [4]. | Depletes glutathione, increases ROS, and synergizes with chemotherapy in NSCLC models [4]. |
| Alda-89 | Activator that alters substrate specificity [2]. | Enables ALDH3A1 to metabolize acetaldehyde, which it does not process under basal conditions [2]. |
The following diagram illustrates a generalized workflow for characterizing a small molecule inhibitor of ALDH3A1, which can guide your experimental design.
Q: My dose-response curve for an ALDH3A1 inhibitor is shallow and doesn't reach full efficacy. What could be wrong?
Q: How can I confirm that my compound is specifically targeting ALDH3A1 and not other ALDH isoforms?
Q: Where can I find specific information on the compound 'this compound'?
Here are answers to frequently asked questions you might encounter during your experiments.
FAQ 1: My inhibitor shows good binding in enzymatic assays but has low cellular efficacy. Why could this be?
This is a common challenge often related to poor cellular penetration or the presence of compensatory mechanisms.
FAQ 2: How can I confirm the selectivity of my inhibitor for ALDH3A1 over other ALDH isoforms?
Off-target effects on highly homologous isoforms like ALDH1A1 are a major hurdle.
FAQ 3: What are the best functional assays to demonstrate the phenotypic impact of ALDH3A1 inhibition?
Beyond enzymatic activity, these cellular and in vivo assays are critical for validation.
| Assay Type | Key Readout / Metric | Experimental Rationale & Protocol Insight |
|---|
| Cell Viability/Proliferation | IC₅₀ value, Growth curve over time | ALDH3A1 is linked to chemoresistance and cancer stem cell phenotype [3] [1]. Protocol: Treat cancer cell lines (e.g., NSCLC, squamous cell carcinoma) with a dose range of your inhibitor. Use assays like MTT or CellTiter-Glo over 72-96 hours. | | Invasion/Migration | % of invaded cells (Transwell assay) | ALDH3A1 expression promotes aggressive cancer phenotypes [2]. Protocol: Use Matrigel-coated Transwell inserts. Serum-starve cells, seed them in top chamber with inhibitor, and quantify cells that invade towards a chemoattractant in the lower chamber after 24-48 hours. | | Ferroptosis Induction | Lipid peroxidation levels (e.g., C11-BODIPY⁵⁸¹/⁵⁹¹), Cell death rescue by Ferrostatin-1 | ALDH3A1 protects cells from ferroptosis by mitigating lipid peroxidation [4]. Protocol: Co-treat cells with your inhibitor and a ferroptosis inducer (e.g., RSL3, erastin). Measure lipid ROS and confirm ferroptosis by rescuing cell death with the specific inhibitor Ferrostatin-1. | | In Vivo Efficacy | Tumor volume, Metastasis count (e.g., lung nodules) | Validates therapeutic potential in a live model. Protocol: Establish xenograft models (e.g., TNBC). Administer inhibitor (e.g., daily oral gavage) and monitor tumor growth and metastasis. The inhibitor EN40 showed in vivo efficacy in SCC models [4]. |
To help visualize the key experimental workflows and biological rationale, the following diagrams, created with Graphviz, outline the logical flow.
Diagram 1: Logic of Combination Therapy to Overcome Compensation
This chart illustrates the rationale for combining ALDH3A1 inhibitors with other agents to tackle compensatory pathways and enhance efficacy [1].
Diagram 2: Key Phenotypic Assay Workflow
This flowchart summarizes the core sequence of experiments to validate your inhibitor's biological impact, from the cellular to the organism level [2] [1] [4].
Here are foundational methodologies adapted from recent publications to help you set up key validation experiments.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to generate IC₅₀ values and growth curves, as referenced in Table 1 [5] [1].
Protocol 2: Ferroptosis Induction and Lipid Peroxidation Assay
This protocol is used to assess if ALDH3A1 inhibition sensitizes cells to ferroptosis, a key mechanism identified in recent research [4].
While data on ALDH3A1-IN-3 is unavailable, other studied ALDH3A1 inhibitors provide insights into potential interference mechanisms. The table below summarizes key inhibitors and their observed effects.
| Inhibitor Name | Type / Target | Reported Interference or Effect | Cellular Consequences |
|---|---|---|---|
| DIMATE [1] [2] | Irreversible inhibitor of ALDH1/3 | Depletion of glutathione; increased levels of H₂O₂ and toxic aldehyde-protein adducts [1] [2] | Enhanced oxidative stress; synergy with ROS-inducing chemotherapeutic agents [1] [2] |
| Peptide P1 [3] | Peptide inhibitor from phage display | Binds to ALDH3A1 surface; inhibits enzymatic activity [3] | Potential disruption of protein-protein interactions [3] |
| β-elemene [4] | Natural compound, ALDH3A1 target | Downregulates ALDH3A1 expression; inhibits glycolysis [4] | Suppresses NSCLC proliferation in vitro and in vivo [4] |
Based on general ALDH3A1 biology and inhibitor studies, here are key areas to investigate for assay interference.
ALDH3A1 has non-catalytic functions that can confound assays [6] [7]. Your compound might be affecting these processes instead of, or in addition to, enzymatic inhibition.
Below is a logical workflow to systematically diagnose issues with this compound, synthesizing the points above.
The table below summarizes key experimental data for several ALDH3A1 inhibitors identified in the literature.
| Inhibitor Name | Chemical Class | Reported IC₅₀ / Kᵢ | Selectivity Profile | Mechanism of Action | Key Experimental Evidence |
|---|
| CB29 [1] | Sulfonylaminobenzeneacetamide | IC₅₀: 16 μM Kᵢ: 4.7 ± 0.3 μM | Selective for ALDH3A1; no inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2 at up to 250 μM [1] | Competitive inhibition against aldehyde substrate [1] | Cellular Models: A549 (lung adenocarcinoma), SF767 (glioblastoma), CCD-13Lu (lung fibroblast) [1] Readouts: Enhanced mafosfamide sensitivity in ALDH3A1+ tumor cells; no effect on cell proliferation alone [1] | | Indole-2,3-dione (Compound 20) [2] | Isatin-based | Not explicitly stated (Compound 1 for ALDH3A1: Kᵢ 0.38 μM) [2] | Varies by substitution; Group 3 compounds (e.g., with piperazine) are most selective for ALDH3A1 over ALDH2 [2] | Competitive against aldehyde; crystallography shows reversible covalent adduct with catalytic Cys243 [2] | Cellular Models: Various ALDH isoenzymes for selectivity screening [2] Readouts: Enzyme kinetics; X-ray crystallography for binding mode confirmation [2] | | DIMATE [3] | Dimethylamino methylpentyn-thioate | IC₅₀: ~5-50 μM (cytotoxicity, cell line-dependent) [3] | Irreversible inhibitor of both ALDH1 and ALDH3 classes (broad ALDH1/3 activity) [3] | Irreversible, enzyme-activated inhibitor [3] | Cellular Models: Panel of 26 NSCLC cell lines, BEAS-2B (normal lung) [3] Readouts: Cytotoxicity (viability); synergy with cisplatin in vivo; reduced glutathione, increased H₂O₂ [3] |
Here is a deeper dive into the key experimental protocols used to characterize these inhibitors.
The following diagram synthesizes the mechanisms through which ALDH3A1 inhibitors are understood to restore chemosensitivity in cancer cells, based on the gathered literature.
This diagram illustrates the core mechanism: by inhibiting ALDH3A1, compounds like CB29 block the detoxification of the cytotoxic agent, shifting the metabolic balance toward the DNA-damaging molecule and leading to enhanced cancer cell death [1].
The table below summarizes the key characteristics of ALDH3A1-IN-3 and β-elemene based on published studies.
| Feature | This compound | β-Elemene |
|---|---|---|
| Chemical Nature | Synthetic small-molecule inhibitor [1] | Natural sesquiterpene compound extracted from Curcuma wenyujin [2] [3] |
| Reported Primary Mechanism | Direct, competitive inhibition of the ALDH3A1 enzyme active site [1] | Downregulates ALDH3A1 protein expression [2] [4] |
| Inhibition Type | Reversible, competitive [1] | Downregulation of protein expression [2] [4] |
| Key Experimental Evidence | Co-crystal structure (PDB: 6TGW), Cellular Thermal Shift Assay (CETSA) [1] | Metabolomics, molecular docking, in vitro/vivo validation of ALDH3A1 protein reduction [2] [4] |
| Selectivity | >140-fold selective for ALDH3A1 over ALDH1A1 [1] | Less selective; also reported to target ALDH3B2 and other pathways [4] [3] |
| Reported Therapeutic Context | Glioblastoma Stem Cells (GSCs), Retinoic Acid biosynthesis inhibition [1] | Non-Small Cell Lung Cancer (NSCLC), Metabolic Reprogramming, Chemosensitization [2] [4] |
Here is a deeper dive into the experimental evidence and methodologies supporting the profiles of each compound.
The choice between these two compounds depends entirely on your research objectives:
The table below summarizes key information about the Porcupine (PORCN) inhibitor LGK974, which is extensively documented in the search results [1] [2] [3].
| Property | Description |
|---|---|
| Other Name(s) | WNT974 [3] |
| Primary Target | Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic reticulum [4] [3] |
| Mechanism of Action | Inhibits PORCN, preventing palmitoylation of Wnt ligands. This is a necessary step for Wnt ligand secretion and activity, thereby blocking autocrine/paracrine Wnt signaling [4] [3]. |
| Key Experimental Findings | - Acts synergistically with Temozolomide (TMZ) to suppress glioblastoma cell growth in vitro, independent of MGMT promoter methylation status [1] [2].
To facilitate your own experimental comparisons, here is a detailed look at the methodologies used to characterize LGK974.
Cell Viability and Synergy Assays (Glioblastoma Models)
Transcriptomic Analysis and ALDH3A1 Link
The following diagram illustrates the canonical Wnt pathway and the precise point of inhibition by LGK974.
The ALDH3A1 enzyme has been studied in various species, and its functions appear to be conserved, supporting the relevance of cross-species investigations. The table below summarizes key evidence:
| Species / System | Biological Role / Effect | Experimental Context | Citation |
|---|---|---|---|
| Human Corneal Epithelial Cells | Protection from oxidative stress & DNA damage; Regulates cell cycle (G2/M delay) and proliferation. | In vitro studies on stably transfected HCE-2 cell lines. | [1] |
| Human Non-Small-Cell Lung Cancer (NSCLC) | Promotes proliferation via energy metabolism reprogramming (enhances glycolysis, suppresses OXPHOS). | In vitro and in vivo studies on NSCLC cell lines and tissue. | [2] |
| Rabbit Corneal Keratocytes | Protects cells from cytotoxicity and apoptosis induced by the aldehyde 4-HNE. | In vitro studies on stably transfected TRK43 cell lines. | [3] |
| Mouse & Rat Bladder Cancer Models | Commonly dysregulated in bladder tumors, suggesting a conserved role in carcinogenesis. | Cross-species gene expression analysis of tumor vs. normal tissues. | [4] |
The search results describe several established experimental protocols that are relevant for validating ALDH3A1-related functions across species. While these were not applied to ALDH3A1-IN-3, they offer a methodological framework.
In Vitro Cell Line Models: A common approach involves creating stably transfected cell lines to control ALDH3A1 expression. For example:
In Vivo Rodent Carcinogenesis Models: The N-butyl-N-(4-hydroxybutyl)-nitrosamine (OH-BBN) model in mice and rats is used to study cancers like bladder carcinoma with significant molecular similarities to the human disease. This model is suitable for cross-species gene expression analysis (e.g., using microarrays) to identify commonly dysregulated genes and pathways, including those involving ALDH3A1 [4].
Based on the available research, ALDH3A1 interacts with several critical cellular pathways. The following diagram illustrates its role in energy metabolism reprogramming in cancer cells, one of its key functions.
The next diagram summarizes the multi-functional cytoprotective roles of ALDH3A1 identified in studies on corneal epithelial cells.
Since specific data on this compound is not publicly available, you might consider these steps to continue your investigation:
Alda-89 is a well-characterized small molecule activator of ALDH3A1. Its mechanism and effects are established in scientific literature [1] [2] [3]. In contrast, the search results do not contain specific data on "ALDH3A1-IN-3." This compound may be very new, not widely reported on in the open literature, or known by a different nomenclature.
The table below summarizes the available information on Alda-89 and the status of information on this compound.
| Feature | Alda-89 (Activator) | This compound (Inhibitor) |
|---|---|---|
| Molecular Role | Activator [2] | Inhibitor (assumed from name) |
| Mechanism | Binds catalytic cavity, reduces its size, enables ALDH3A1 to metabolize acetaldehyde [2] | Information not available in search results |
| Effect on Activity | Increases acetaldehyde metabolism by 5-fold (EC₅₀ ~20 μM) [2] | Information not available in search results |
| Key Experimental Findings | - Preserves salivary function after irradiation in mice [1]
When direct data for a compound is unavailable, the general approach involves understanding its functional role and then designing appropriate experiments. The following diagram outlines the key steps for comparing an activator like Alda-89 with an inhibitor like this compound.
To objectively compare compounds like Alda-89 and this compound, researchers rely on standardized experimental protocols. Here are detailed methodologies for the core assays referenced in the conceptual workflow:
Enzymatic Activity Assays: These measure the compound's direct effect on the enzyme's function. The Aldefluor assay is a common flow cytometry-based method to measure ALDH activity in cells [3]. For purified enzyme studies, activity is tracked by monitoring the formation of NADH spectrophotometrically. The reaction mixture typically contains the ALDH3A1 enzyme, NAD+ cofactor, and an aldehyde substrate (e.g., benzaldehyde for ALDH3A1), with or without the test compound. The increase in absorbance at 340 nm, indicating NADH production, is measured over time. Dose-response curves are then generated to calculate parameters like EC₅₀ for activators or IC₅₀ for inhibitors [2].
Binding Affinity Studies: These quantify the strength and nature of the physical interaction between the compound and the ALDH3A1 protein. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are gold-standard techniques. For SPR, the ALDH3A1 protein is immobilized on a sensor chip. Test compounds at various concentrations are flowed over the chip, and the binding response is measured in real-time. This data allows for the calculation of the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity [4].
Cellular Chemoresistance Models: These assess the functional consequence of ALDH3A1 modulation in a biologically relevant context, such as cancer. Cells (e.g., head and neck squamous cell carcinoma lines) are treated with a chemotherapeutic agent like cisplatin alongside the ALDH3A1 modulator (activator or inhibitor). Cell viability is then measured 48-72 hours later using assays like MTT or Cell Counting Kit-8 (CCK-8). A key experiment is to see if an inhibitor like this compound can sensitize cells to cisplatin, reversing the chemoresistance phenotype [3] [5].
The absence of data for this compound in public scientific databases suggests it may be a proprietary compound from a specific research group or company. To continue your investigation, I suggest you:
ALDH3A1 is an enzyme that helps oxidize various aldehydes to their corresponding acids and is implicated in detoxification and resistance to oxidative stress [1]. Evidence links it to cancer progression and therapy resistance, making it an investigative target.
While data on ALDH3A1-IN-3 is absent, recent studies have evaluated other ALDH1A3-affinic compounds. The table below summarizes the single-agent cytotoxicity data for these compounds on various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ ± SEM (μM) |
|---|---|---|
| Compound 15 (potent ALDH1A3 inhibitor) | MCF7 (Breast) | >100 μM |
| MDA-MB-231 (Breast) | >100 μM | |
| PC-3 (Prostate) | >100 μM | |
| Compound 16 (ALDH1A3 inhibitor) | MCF7 (Breast) | >100 μM |
| MDA-MB-231 (Breast) | >100 μM | |
| PC-3 (Prostate) | >100 μM | |
| DEAB (pan-ALDH inhibitor, positive control) | Information not provided in search results | Information not provided in search results |
Source: [4]. Note: The high IC₅₀ values (>100 μM) indicate these compounds were non-cytotoxic as single treatments over 48 hours.
These compounds were found to be non-cytotoxic as single agents but showed potential in combination therapy. When combined with Doxorubicin (DOX), Compound 15 significantly increased cytotoxicity in MCF7 cells, while Compound 16 had a lesser but still notable effect in PC-3 cells [4].
Based on the methodologies in the search results, here is a generalized experimental workflow used to evaluate the efficacy of ALDH inhibitors in preclinical models.
To locate the specific data you need on this compound, I suggest the following steps:
| Inhibitor Name | Key Experimental Findings (Model) | Potency (IC50/Ki) | Selectivity Notes | Key Pharmacokinetic/Observed In Vivo Effects |
|---|
| CB29 [1] | - Kinetic and crystallographic characterization (enzyme) [1]
Based on the search results, the evaluation of ALDH3A1 inhibitors typically involves a multi-faceted approach, as illustrated in the following workflow:
The methodologies referenced in the workflow diagram include:
Since specific data on ALDH3A1-IN-3 is not available in the current literature search, here are steps you can take to find the information you need:
ALDH3A1 is an enzyme that helps detoxify harmful aldehydes in cells. Research shows that cancer cells can overexpress ALDH3A1, which contributes to resistance against common chemotherapy drugs.
The following diagram illustrates how ALDH3A1 inhibition can counteract chemoresistance.
While data on ALDH3A1-IN-3 is unavailable, studies with other ALDH3A1 inhibitors demonstrate the promise of this approach. The table below summarizes key findings from preclinical studies.
| Inhibitor / Agent | Cancer Type Studied | Combination Chemotherapy | Key Experimental Findings | Citation |
|---|---|---|---|---|
| DIMATE (ALDH1/3 inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Strong synergistic response & tumor regression in cisplatin-resistant xenografts; Depletes glutathione & increases H2O2. | [2] |
| Aldi-6 (ALDH inhibitor) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin | Marked decrease in cell viability; Greater reduction in tumor burden in vivo vs. cisplatin alone. | [1] |
| Genetic Disruption (of ALDH1A1, ALDH1A3, ALDH3A1) | Non-Small Cell Lung Cancer (NSCLC) | ROS-inducing agents / Glutathione inhibitors | Synergized to trigger enhanced cancer cell death. | [2] |
To objectively compare an inhibitor like this compound with chemotherapeutic agents, researchers typically follow a multi-step process. Understanding this workflow can help in assessing the quality of future data.
The therapeutic index is a key metric that would be calculated from this data. It is typically defined as the ratio of the dose that causes toxicity (to healthy models) to the dose that elicits the desired efficacy (tumor reduction). A higher therapeutic index for the combination regimen compared to the chemotherapy alone would indicate a more favorable safety profile.
The absence of specific data on this compound means a direct comparison guide cannot be created at this time. However, the strong proof-of-concept from other inhibitors suggests that targeting ALDH3A1 is a valid strategy.
To proceed with your evaluation of this compound, I suggest: